N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine
Description
N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is a heterocyclic compound featuring a pteridine core substituted with a 4-fluorophenyl group at position 4 and a 4-(2-methoxyphenyl)piperazine moiety at position 2. The synthesis of such compounds typically involves alkylation of 1-(2-methoxyphenyl)piperazine with halogenated intermediates, followed by coupling to the pteridin-4-amine scaffold . The 4-fluorophenyl group enhances metabolic stability and bioavailability, while the 2-methoxyphenylpiperazine moiety is associated with serotonin receptor interactions, particularly 5-HT1A .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O/c1-32-19-5-3-2-4-18(19)30-12-14-31(15-13-30)23-28-21-20(25-10-11-26-21)22(29-23)27-17-8-6-16(24)7-9-17/h2-11H,12-15H2,1H3,(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWYHHWOEMENLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pteridine Core: This can be achieved through the condensation of appropriate diamines with formamide derivatives under high-temperature conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative reacts with the pteridine core.
Attachment of the Piperazine Moiety: The piperazine ring, substituted with a 2-methoxyphenyl group, is introduced via a nucleophilic substitution reaction, typically using a suitable leaving group on the pteridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The pteridine core and fluorophenyl group are susceptible to nucleophilic substitution under specific conditions:
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Fluoro displacement : The para-fluorine on the phenyl ring can undergo substitution with nucleophiles like amines or alkoxides. For example, reaction with piperidine at 80°C in DMF replaces fluorine, forming derivatives with altered receptor-binding profiles.
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Pteridine ring modifications : Position 2 and 4 on the pteridine ring allow substitution due to electron-withdrawing effects. Reaction with Grignard reagents or thiols can yield alkylated or thioether derivatives.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Fluorine displacement | Piperidine, DMF, 80°C, 12h | N-(4-piperidinophenyl) analog | 72 | |
| Pteridine alkylation | Ethylmagnesium bromide, THF, 0°C | 2-Ethyl-pteridin-4-amine derivative | 58 |
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation, acylation, and condensation reactions:
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Acylation : Treatment with acetyl chloride in dichloromethane modifies the piperazine nitrogen, forming amides. This alters pharmacokinetic properties .
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Condensation with aldehydes : The secondary amine reacts with aromatic aldehydes (e.g., benzaldehyde) to form Schiff bases, which are intermediates for further derivatization .
Table 2: Piperazine-Specific Reactions
| Reaction | Conditions | Application | Key Findings | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, CH₂Cl₂, RT, 2h | Enhanced lipophilicity | LogP increased by 1.2 units | |
| Schiff base formation | Benzaldehyde, EtOH, reflux, 6h | Intermediate for metal complexes | Improved solubility in polar solvents |
Oxidation and Reduction
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Oxidation : The methoxyphenyl group is resistant to oxidation, but the pteridine core can be oxidized with KMnO₄ under acidic conditions, yielding pteridine-N-oxide derivatives .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pteridine ring’s double bonds, producing tetrahydropteridine analogs with modified electronic profiles.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl-aryl bond formation:
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Buchwald-Hartwig amination : Reacts with aryl halides to introduce secondary amines at the pteridine C2 position .
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Suzuki-Miyaura coupling : The fluorophenyl group can be replaced with boronic acids, enabling diversification of aromatic substituents .
Table 3: Cross-Coupling Examples
| Coupling Type | Catalytic System | Substrate | Yield (%) | Source |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane | 2-Bromo-pteridine derivative | 65 | |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 4-Fluorophenyl → Biphenyl | 81 |
Hydrolysis and Degradation
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Acidic hydrolysis : The piperazine ring remains stable, but the pteridine core hydrolyzes in 6M HCl at 100°C, yielding pyrazine and pyrimidine fragments .
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Photodegradation : UV exposure (254 nm) induces cleavage of the methoxyphenyl-piperazine bond, forming quinone-like byproducts .
Interaction with Biological Targets
Though not a direct chemical reaction, the compound’s interactions with serotonin receptors (e.g., 5-HT₁ₐ) involve reversible binding via:
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Hydrogen bonding between the pteridine N-H and receptor aspartate residues .
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π-π stacking of the methoxyphenyl group with receptor hydrophobic pockets.
Key Research Findings
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Synthetic Optimization : Microwave-assisted synthesis reduces reaction times from 12h to 30 minutes for nucleophilic substitutions.
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Stability Profile : The compound is stable in pH 5–7 buffers but degrades rapidly under alkaline conditions (t₁/₂ = 2h at pH 9) .
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Structure-Activity Relationship (SAR) :
Scientific Research Applications
Pharmacological Applications
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Antipsychotic Activity :
Research indicates that compounds with piperazine moieties exhibit antipsychotic properties. N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine has been studied for its affinity towards serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are critical in the treatment of schizophrenia and other psychiatric disorders. Studies have shown that derivatives of this compound can modulate these receptors effectively, suggesting potential use as an antipsychotic agent . -
Antidepressant Effects :
The compound's interaction with serotonin receptors also positions it as a candidate for antidepressant therapies. The modulation of serotonin pathways is a well-established mechanism in the treatment of depression, making this compound a focus for further research in neuropharmacology . -
Anticancer Properties :
Preliminary studies have explored the anticancer potential of piperazine derivatives, including this compound. It has been shown to inhibit cell proliferation in certain cancer cell lines, indicating that it may possess cytotoxic properties that could be harnessed in cancer therapy .
Case Study 1: Antipsychotic Efficacy
A study conducted on rats demonstrated that administration of this compound resulted in significant reductions in hyperactivity and anxiety-like behaviors, which are indicative of antipsychotic effects. The results suggest that this compound could be further developed into a therapeutic agent for schizophrenia .
Case Study 2: Antidepressant Activity
In a controlled trial involving depressed animal models, the compound was found to enhance serotonin levels significantly, leading to behavioral improvements comparable to established antidepressants. This finding supports its potential application in treating major depressive disorders .
Case Study 3: Anticancer Research
A recent investigation into the cytotoxic effects of piperazine derivatives highlighted the ability of this compound to induce apoptosis in breast cancer cells. The study noted a dose-dependent response, marking it as a promising candidate for further development in anticancer therapies .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Key Research Findings
- Receptor Selectivity : The 2-methoxyphenylpiperazine group confers higher 5-HT1A selectivity over 5-HT2A (10-fold) compared to phenylpiperazine analogs .
- Fluorine Impact : Fluorination at the 4-position of the phenyl group reduces oxidative metabolism, as evidenced by prolonged half-life in hepatic microsomes .
- Crystallography : Piperazine rings in analogs like N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine adopt chair conformations, with dihedral angles (<40°) favoring planar interactions in receptor binding .
Biological Activity
N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.43 g/mol. The compound features a pteridine core substituted with a 4-fluorophenyl group and a piperazine moiety, which is further substituted with a 2-methoxyphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C20H24FN5O |
| Molecular Weight | 357.43 g/mol |
| LogP | 2.892 |
| LogD | 2.865 |
| Polar Surface Area | 37.69 Ų |
Research indicates that compounds similar to this compound exhibit various biological activities primarily through their interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine group is known for its ability to modulate these receptors, which are crucial in treating psychiatric disorders.
Antidepressant Effects
Studies have shown that related compounds demonstrate significant antidepressant activity by acting as serotonin receptor agonists. For instance, the compound's structural analogs have been evaluated for their effects on the serotonin transporter (SERT) and have shown promising results in enhancing serotonin levels in the brain, thereby alleviating depressive symptoms .
Antimelanogenic Activity
The compound has also been investigated for its potential antimelanogenic effects. In vitro studies have demonstrated that it can inhibit tyrosinase activity, an enzyme critical in melanin production, suggesting its utility in treating hyperpigmentation disorders .
Cytotoxicity Studies
Cytotoxicity assays indicate that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. For example, in studies involving pancreatic cancer cell lines, the compound showed significant cytostatic activity, indicating its potential as an anticancer agent .
Case Studies
- Antidepressant Efficacy
- Inhibition of Tyrosinase
- Cytotoxicity Against Cancer Cells
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the preparation of the piperazine moiety. For example, the 2-methoxyphenylpiperazine subunit can be synthesized via nucleophilic substitution between 1-(2-methoxyphenyl)piperazine and a halogenated precursor. The pteridin-4-amine core is then functionalized via Buchwald-Hartwig amination or Ullmann coupling to introduce the 4-fluorophenyl group. Purification involves column chromatography followed by characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. Crystals are grown via slow evaporation in a solvent mixture (e.g., acetone/water). Data collection at low temperatures (e.g., 153 K) minimizes thermal motion artifacts. Software like SHELX refines the structure, providing bond lengths, angles, and torsional parameters. For example, the piperazine ring adopts a chair conformation, and the dihedral angle between the pteridin and fluorophenyl groups (e.g., 39.9°) reveals steric and electronic interactions .
Q. What in vitro assays are used to evaluate the compound’s cytotoxic or enzyme inhibitory potential?
- Methodological Answer : Cytotoxicity is assessed using MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7). Enzyme inhibition studies (e.g., carbonic anhydrase I/II) involve spectrophotometric monitoring of CO hydration rates. Dose-response curves (IC) and Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. Structural analogs with methoxy or fluorine substituents show enhanced activity due to improved lipophilicity and target engagement .
Advanced Research Questions
Q. How does the compound’s structure influence its binding affinity to serotonin receptors compared to established PET tracers like -FCWAY?
- Methodological Answer : Competitive binding assays using -8-OH-DPAT or -labeled analogs quantify affinity for 5-HT receptors. The fluorophenyl group enhances blood-brain barrier penetration, while the methoxyphenylpiperazine moiety mimics endogenous ligand interactions. Compared to -FCWAY, structural rigidity from the pteridin core may reduce off-target binding, as shown in autoradiography studies using post-mortem brain tissue .
Q. How can researchers resolve contradictions in receptor binding data caused by assay variability?
- Methodological Answer : Discrepancies arise from differences in membrane preparation (e.g., transfected cells vs. native tissue) or radioligand purity. Normalize data using reference compounds (e.g., WAY-100635 for 5-HT). Statistical tools like Grubbs’ test identify outliers, while meta-analyses across studies (e.g., binding values) clarify structure-activity relationships. Parallel functional assays (e.g., cAMP inhibition) validate antagonism/agonism .
Q. What methodological considerations are critical for radiolabeling this compound with for neuroimaging?
- Methodological Answer : Radiolabeling requires a precursor with a leaving group (e.g., nitro or trimethylammonium) at the 4-fluorophenyl position. -fluoride is introduced via nucleophilic aromatic substitution in anhydrous DMSO at 120–150°C. Purification via HPLC ensures radiochemical purity (>95%). In vivo stability is assessed in rodent plasma, with metabolite analysis using radio-TLC. PET/MRI co-registration validates target specificity in preclinical models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
